molecular formula C20H26N4O4 B2989387 1-(3,4-Dimethoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea CAS No. 2034319-17-8

1-(3,4-Dimethoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Cat. No. B2989387
CAS RN: 2034319-17-8
M. Wt: 386.452
InChI Key: OVQUERSEKWXGTD-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as JNJ-26489112 and is a selective antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein-coupled receptor that is involved in the regulation of sleep-wake cycles, energy balance, and reward systems. JNJ-26489112 has shown promising results in various scientific studies and has the potential to be used in the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Antioxidant Activity

  • Study on Coumarin Derivatives : A derivative of the compound, characterized as a coumarin derivative, demonstrated high antioxidant activities. The scavenging activity reached 80% at a concentration of 1000 μg/mL, indicating its potential as an antioxidant agent (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Dimerization and Molecular Interactions

  • Hydrogen Bonding in Ureidopyrimidones : A study highlighted the strong dimerization of ureidopyrimidones, a class of compounds to which our compound is related, via quadruple hydrogen bonding. This property is significant for supramolecular chemistry applications (Beijer et al., 1998).

Molecular Structure and Spectroscopy

  • Spectroscopic Analysis of Pyrimidine Derivatives : Spectroscopic methods were used to study the molecular structure and vibrational wavenumbers of a related pyrimidine derivative. The study extended to calculate properties like the HOMO-LUMO energy gap, indicating potential in non-linear optical applications (Al-Abdullah et al., 2014).

Synthesis of Novel Compounds

  • Synthesis of Triazinyl Alaninamides : The creation of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides from cyclohexyl or benzyl isocyanide and semicarbazones represents a novel class of pseudopeptidic [1,2,4]triazines. This synthesis process illustrates the compound's versatility in forming new chemical entities (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Predicting Chemical Transformations

  • Tandem Mass Spectrometry Application : The use of tandem mass spectrometry to predict chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, a category that includes our compound, demonstrates its potential in understanding and predicting chemical behavior in various conditions (Wang et al., 2006).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(4-pyrimidin-2-yloxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-26-17-9-4-14(12-18(17)27-2)13-23-19(25)24-15-5-7-16(8-6-15)28-20-21-10-3-11-22-20/h3-4,9-12,15-16H,5-8,13H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQUERSEKWXGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2CCC(CC2)OC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.